2-Methylbenzothiazole-7-carboxylic acid

Catalog No.
S844494
CAS No.
1261635-97-5
M.F
C9H7NO2S
M. Wt
193.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzothiazole-7-carboxylic acid

CAS Number

1261635-97-5

Product Name

2-Methylbenzothiazole-7-carboxylic acid

IUPAC Name

2-methyl-1,3-benzothiazole-7-carboxylic acid

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

InChI

InChI=1S/C9H7NO2S/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12)

InChI Key

MBPREMIBRBVZQQ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC(=C2S1)C(=O)O

Canonical SMILES

CC1=NC2=CC=CC(=C2S1)C(=O)O
  • Potential applications based on structure

    Due to its structure containing a carboxylic acid group and a heterocyclic ring with nitrogen and sulfur atoms, 2-Methylbenzothiazole-7-carboxylic acid could hold potential for research in various areas including:

    • Medicinal chemistry: The presence of the heterocyclic ring and the carboxylic acid group suggests possibilities for exploring this molecule's interaction with biological targets. However, further research is needed to determine its potential bioactivity.
    • Material science: The heterocyclic ring structure can be a building block for novel materials with specific properties. More research is required to understand if 2-Methylbenzothiazole-7-carboxylic acid has suitable properties for material development.
  • Availability for research

    Several chemical suppliers offer 2-Methylbenzothiazole-7-carboxylic acid, suggesting its potential use in scientific research [, , ].

2-Methylbenzothiazole-7-carboxylic acid is an organic compound characterized by its unique structure, which consists of a benzothiazole ring substituted with a carboxylic acid group at the 7-position and a methyl group at the 2-position. Its molecular formula is C9H7NO2SC_9H_7NO_2S, and it has gained attention in various fields due to its potential biological activities and applications in organic synthesis.

Typical of benzothiazole derivatives. Notably, it can undergo:

  • Metalation: The α-metalation of 2-methylbenzothiazole has been studied to obtain anionic intermediates that can react further, enhancing its synthetic utility .
  • Condensation Reactions: It can react with activated carboxylic acid intermediates via condensation with 2-aminothiophenol, leading to the formation of various benzothiazole derivatives .
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding derivatives with altered properties.

2-Methylbenzothiazole-7-carboxylic acid exhibits notable biological activities, particularly as:

  • Antimicrobial Agents: Studies indicate that benzothiazole derivatives possess antimicrobial properties, making them candidates for pharmaceutical development .
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell growth, indicating potential for therapeutic applications in oncology .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, contributing to its biological activity profile.

Several methods have been developed for synthesizing 2-methylbenzothiazole-7-carboxylic acid:

  • Acetic Anhydride Method: A process involving the reaction of acetic anhydride with 2-aminothiophenol halides in glacial acetic acid, followed by pH adjustment and extraction using organic solvents. This method is noted for its efficiency and low environmental impact .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to promote reactions between benzothiazoles and various reagents can enhance yield and reduce reaction time .
  • Regioselective Synthesis: Techniques such as Suzuki–Miyaura coupling have been employed to achieve regioselective synthesis of benzothiazole derivatives, including those containing carboxylic acid groups .

The versatility of 2-methylbenzothiazole-7-carboxylic acid allows for various applications:

  • Pharmaceuticals: Its derivatives are explored for use as antimicrobial and anticancer agents.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to their biological activity.
  • Material Science: Used in synthesizing polymers or other materials that benefit from its chemical properties.

Studies on the interactions of 2-methylbenzothiazole-7-carboxylic acid with biological targets reveal:

  • Binding Affinity: Research indicates that certain derivatives bind effectively to enzyme active sites, which is crucial for their function as inhibitors.
  • Molecular Docking Studies: These studies provide insights into the binding mechanisms and potential modifications to enhance efficacy against specific targets .

Several compounds share structural similarities with 2-methylbenzothiazole-7-carboxylic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-MethylbenzothiazoleMethyl group at position 2Lacks carboxylic acid functionality
Benzothiazole-6-carboxylic acidCarboxylic acid at position 6Different position of the carboxyl group
5-MethylbenzothiazoleMethyl group at position 5Variability in biological activity compared to 7-carboxylic derivative
Benzothiazole derivativesVarious substitutions on the benzothiazole ringDiverse biological activities depending on substituents

The uniqueness of 2-methylbenzothiazole-7-carboxylic acid lies in its specific substitution pattern, which influences its reactivity and biological activity compared to other related compounds.

XLogP3

2.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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